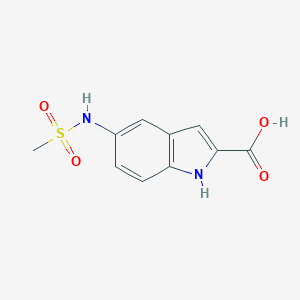

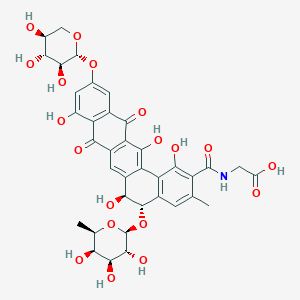

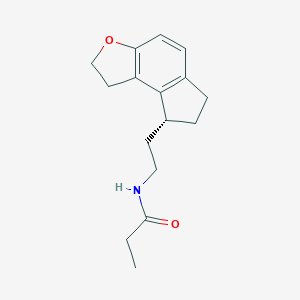

Isochroman-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of isochroman derivatives, including Isochroman-4-amine, has been a subject of research. One method involves the use of donor/donor carbenes and Rh2 (R-PTAD)4 as a catalyst . This method has been used to synthesize a collection of isochroman substrates in good yield, with excellent diastereo- and enantioselectivity .Molecular Structure Analysis

The InChI code for Isochroman-4-amine is 1S/C9H11NO/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis

Isochroman-4-amine can be involved in various chemical reactions. For instance, it can be used in the synthesis of tetracyclic isochroman frameworks through an asymmetric hetero-Diels–Alder reaction of in-situ generated isochromene and ortho-quinonemethide .Physical And Chemical Properties Analysis

Isochroman-4-amine has a boiling point of 302.7°C at 760 mmHg . It is typically stored at 4°C and should be protected from light .Aplicaciones Científicas De Investigación

Synthesis of Functionalised Isochromans

- Scientific Field: Chemical Science

- Application Summary: Isochroman-4-amine is used in the synthesis of functionalised isochromans. This process involves a variant of the oxa-Pictet–Spengler reaction starting from an epoxide, rather than an aldehyde .

- Methods of Application: The reaction starts from an epoxide and uses hexafluoroisopropanol (HFIP) as a solvent. This expands the electrophile scope to include partners equivalent to ketones, aliphatic aldehydes, and phenylacetyl aldehydes, and the nucleophile scope to include modestly electronically deactivated and highly substituted β-phenylethanols .

- Results or Outcomes: The products could be easily further derivatised in the same pot by subsequent ring-opening, reductions, and intra- and intermolecular Friedel–Crafts reactions, also in HFIP .

Synthesis of 4-Chromanone-Derived Compounds

- Scientific Field: Organic & Biomolecular Chemistry

- Application Summary: The chroman-4-one framework, which includes Isochroman-4-amine, is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds .

- Methods of Application: The specific methods of application are not detailed in the source, but it mentions that several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .

- Results or Outcomes: Synthetic compounds that include the chroman-4-one framework exhibit a broad variety of remarkable biological and pharmaceutical activities .

Enantioselective Synthesis of Isochromans

- Scientific Field: Chemical Science

- Application Summary: Isochroman-4-amine is used in the enantioselective synthesis of isochromans .

- Methods of Application: The synthesis involves the use of donor/donor carbenes and Rh 2 (R-PTAD) 4 as a catalyst .

- Results or Outcomes: A collection of isochroman substrates were synthesized in good yield, with excellent diastereo- and enantioselectivity, and no rearrangement products were observed .

Major Building Block in Medicinal Compounds

- Scientific Field: Organic & Biomolecular Chemistry

- Application Summary: The chroman-4-one framework, which includes Isochroman-4-amine, acts as a major building block in a large class of medicinal compounds .

- Methods of Application: The specific methods of application are not detailed in the source, but it mentions that several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .

- Results or Outcomes: Synthetic compounds that include the chroman-4-one framework exhibit a broad variety of remarkable biological and pharmaceutical activities .

Multicomponent Reactions with Ninhydrin

- Scientific Field: Organic Chemistry

- Application Summary: Isochroman-4-amine is used in multicomponent reactions with ninhydrin . Ninhydrin is a strong electrophile that reacts with nucleophiles such as ammonia, amines, enamines, ureas, amides and anilines .

- Methods of Application: The synthesis of 3,3-disubstituted isochroman-1,4-dione was reported involving ninhydrin, secondary amines, and N-methyl-C-phenyl nitrone . In fact, nitrone acts as an oxygen atom donor to afford the desired product and imine as a side product .

- Results or Outcomes: The synthesized compounds exhibit interesting biological activities and constitute a new hope for anticancer agents .

Amino-Acid Derivatives of Isocoumarins and 3,4-Dihydroisocoumarins

- Scientific Field: Biochemistry

- Application Summary: Isochroman-4-amine is used in the chemistry of amino-acid derivatives of isocoumarins and 3,4-dihydroisocoumarins .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The outcomes of this application are not detailed in the source .

Safety And Hazards

Direcciones Futuras

The development of a general and stereoselective method towards the rapid construction of tetracyclic isochroman polyketide, such as Isochroman-4-amine, is highly desirable . This is due to the inherent instability of tetracyclic isochroman polyketide and the difficulties in controlling the complex stereochemistry . Future research may focus on overcoming these challenges and improving the synthesis process.

Propiedades

IUPAC Name |

3,4-dihydro-1H-isochromen-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYWBOBBXXDXHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isochroman-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester](/img/structure/B116520.png)

![(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B116537.png)

![2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B116555.png)